![molecular formula C38H46N4O4 B14648460 Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate CAS No. 49620-57-7](/img/structure/B14648460.png)
Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate is a complex organic compound with a molecular formula of C34H38N4O4 and a molecular weight of 566.69 g/mol . This compound is part of the porphyrin family, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll.
Métodos De Preparación
The synthesis of Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate involves multiple steps. One common method includes the use of 3-ethoxy-3-oxopropylzinc bromide as a reagent to insert the ethyl propanoate group into the substrate . The reaction typically occurs in a tetrahydrofuran (THF) solvent under controlled conditions. Industrial production methods may involve large-scale synthesis using similar reagents and conditions, optimized for yield and purity.
Análisis De Reacciones Químicas
Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex macrocyclic structures.
Biology: Studied for its potential role in mimicking natural porphyrins, which are crucial in various biological processes.
Medicine: Investigated for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target cancer cells.
Industry: Utilized in the development of dyes and pigments due to its stable and vibrant coloration.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s macrocyclic structure allows it to bind to specific sites, influencing biological pathways and processes. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cancer cells .
Comparación Con Compuestos Similares
Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate can be compared with other porphyrin derivatives:
Diethyl 3,3’- (3,7,12,17-tetramethylporphyrin-2,18-diyl)dipropanoate: Similar in structure but with different substituents, affecting its reactivity and applications.
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate: . These comparisons highlight the unique features of this compound, such as its specific substituents and macrocyclic structure, which contribute to its distinct chemical behavior and applications.
Propiedades
Número CAS |
49620-57-7 |
|---|---|
Fórmula molecular |
C38H46N4O4 |
Peso molecular |
622.8 g/mol |
Nombre IUPAC |
ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C38H46N4O4/c1-9-25-21(5)29-17-30-23(7)27(13-15-37(43)45-11-3)35(41-30)20-36-28(14-16-38(44)46-12-4)24(8)32(42-36)19-34-26(10-2)22(6)31(40-34)18-33(25)39-29/h17-20,39-40H,9-16H2,1-8H3 |
Clave InChI |
LBQCKRXCVYHRKX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OCC)CCC(=O)OCC)C)C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
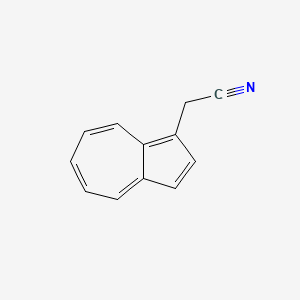


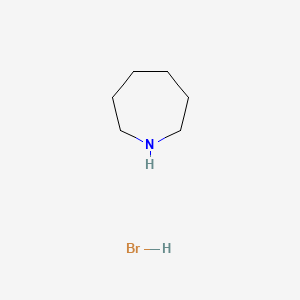
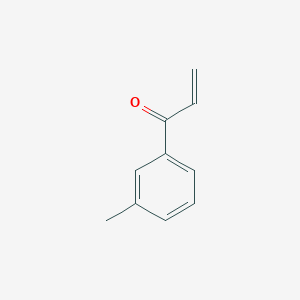
![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
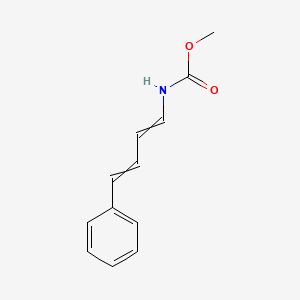
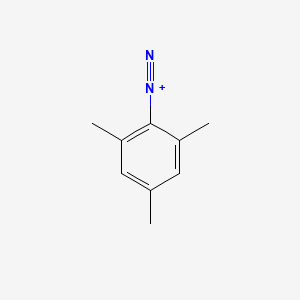
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
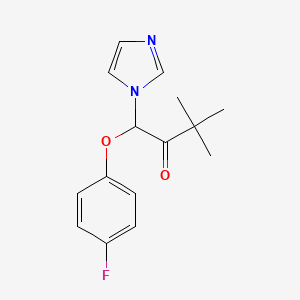
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)

